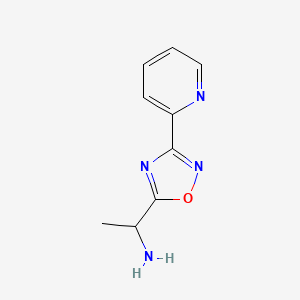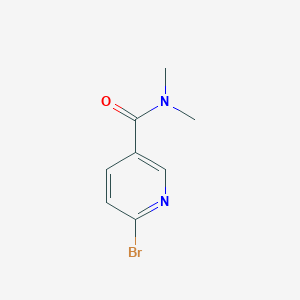
6-Bromo-N,N-dimethylpyridine-3-carboxamide
Descripción general
Descripción
6-Bromo-N,N-dimethylpyridine-3-carboxamide is a chemical compound with diverse applications in scientific research. It is a solid substance .
Physical And Chemical Properties Analysis
6-Bromo-N,N-dimethylpyridine-3-carboxamide is a solid substance . The molecular weight of a related compound, 6-Bromo-N,N-dimethylpyridine-3-sulfonamide, is 265.13 .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
- Efficient Synthesis Routes: Hirokawa et al. (2000) described an efficient synthesis of a carboxylic acid moiety related to dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, showcasing the utility of similar compounds in synthesizing complex molecules with potential therapeutic applications (Hirokawa, Horikawa, & Kato, 2000).
- Ligand for Bimetallic Composite Catalysts: Bumagin et al. (2019) used N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts, indicating the potential of structurally similar compounds in catalysis and organic synthesis (Bumagin, Petkevich, Kletskov, Alekseyev, & Potkin, 2019).
Medicinal Chemistry Applications
- Antiprotozoal Agents: Ismail et al. (2004) synthesized compounds demonstrating strong DNA affinities and in vitro and in vivo activity against Trypanosoma and Plasmodium, highlighting the therapeutic potential of related chemical entities in treating protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
- Antituberculosis Activity: Moraski et al. (2011) discussed the synthesis of imidazo[1,2-a]pyridine-3-carboxamides with potent activity against drug-resistant tuberculosis strains, indicating the importance of brominated compounds in developing new antitubercular agents (Moraski, Markley, Hipskind, Boshoff, Cho, Franzblau, & Miller, 2011).
Materials Science Applications
- Inducing Cyclodextrin Aggregation: Ghosh et al. (2011) explored how a small molecule based on a pyridine derivative can induce cyclodextrin aggregation, forming nanotubular and laminar bundles, potentially useful in biological storage applications (Ghosh, Maity, Das, Dash, & Purkayastha, 2011).
Propiedades
IUPAC Name |
6-bromo-N,N-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11(2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMFIOSLMPIDKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701265088 | |
| Record name | 6-Bromo-N,N-dimethyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701265088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-N,N-dimethylpyridine-3-carboxamide | |
CAS RN |
869640-49-3 | |
| Record name | 6-Bromo-N,N-dimethyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869640-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-N,N-dimethyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701265088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





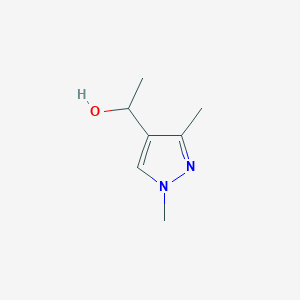
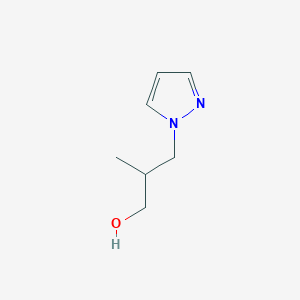

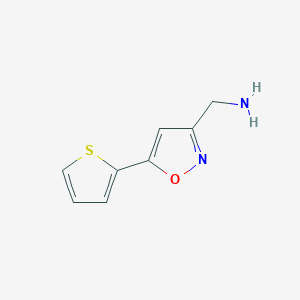
![3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1344681.png)
![3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1344682.png)
![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1344683.png)
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344684.png)
